molecular formula C23H32FN5 B5998040 N'-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethylethane-1,2-diamine

N'-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethylethane-1,2-diamine

Cat. No.: B5998040
M. Wt: 397.5 g/mol
InChI Key: KDGXFTFXYBUINR-UHFFFAOYSA-N
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Description

N'-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethylethane-1,2-diamine is a pyrazolo[1,5-a]pyrimidine derivative with a diethyl ethylenediamine substituent at position 6. The core pyrazolo[1,5-a]pyrimidine scaffold is substituted with a 5-tert-butyl group, a 3-(4-fluorophenyl) moiety, and a 2-methyl group. Pyrazolo[1,5-a]pyrimidines are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-diethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FN5/c1-7-28(8-2)14-13-25-20-15-19(23(4,5)6)26-22-21(16(3)27-29(20)22)17-9-11-18(24)12-10-17/h9-12,15,25H,7-8,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGXFTFXYBUINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethylethane-1,2-diamine typically involves multi-step organic reactionsThe final step involves the attachment of the diethylethane-1,2-diamine moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N’-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N’-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives share structural similarities but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight Key Features References
Target Compound 5-tert-butyl, 3-(4-fluorophenyl), 2-methyl, 7-(N,N-diethyl ethylenediamine) ~449.5* Enhanced solubility via diethylamine; fluorophenyl enhances electronic effects.
5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine 7-(2-methoxyethyl) 356.445 Methoxyethyl group reduces basicity; lower molecular weight improves membrane permeability.
N,N-Diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide 3-(acetamide), 4-iodophenyl, 5,7-dimethyl ~495.3* Iodine atom enables radiolabeling; dimethyl groups may sterically hinder binding.
5-(4-Chlorophenyl)-N,N-dimethyl-7-(trichloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 5-(4-chlorophenyl), 7-(trichloromethyl), 3-carboxamide ~422.7* Trichloromethyl and carboxamide enhance hydrophobicity; chlorophenyl influences receptor affinity.
5-tert-butyl-3-(4-chlorophenyl)-N-(3-morpholinylpropyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine 5-tert-butyl, 3-(4-chlorophenyl), 7-(morpholinylpropyl) ~468.0* Morpholinylpropyl improves water solubility; chlorophenyl alters electronic profile vs. fluorophenyl.

*Calculated based on analogous structures where exact values are unavailable.

Key Research Findings

Substituent Effects on Solubility : Diethylamine and morpholinylpropyl groups () enhance water solubility compared to methoxyethyl or trichloromethyl substituents .

Electronic Modulation : Fluorophenyl and chlorophenyl groups exhibit distinct electronic profiles, influencing binding to targets like PBRs. Fluorine’s electronegativity improves metabolic stability, while chlorine enhances hydrophobic interactions .

Applications in Drug Development : Pyrazolo[1,5-a]pyrimidines with diethylamine side chains (e.g., the target compound) are prioritized for CNS drugs due to their blood-brain barrier permeability .

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